“1-(m-Methylbenzyl)piperazine dihydrochloride” is an antihistamine that shows marked protective activity against nebulized histamine and lethal doses of intravenously injected histamine in guinea pigs . It has a marked effect in blocking the vasodepressor response to histamine, but only a slight blocking action against acetylcholine .
The synthesis of piperazine derivatives, including “1-(m-Methylbenzyl)piperazine dihydrochloride”, has been a topic of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .
The molecular structure of “1-(m-Methylbenzyl)piperazine dihydrochloride” is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
“1-(m-Methylbenzyl)piperazine dihydrochloride” generally acts as a synthetic intermediate, such as the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine (2HCl monohydrate) which is an antiemetic . It is also used in the synthesis of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
The physical and chemical properties of “1-(m-Methylbenzyl)piperazine dihydrochloride” are characterized by its molecular formula C12H20Cl2N2 and molecular weight 263.2066 .
1-(m-Methylbenzyl)piperazine dihydrochloride is a chemical compound belonging to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms. This compound is significant in medicinal chemistry due to its structural similarities to various psychoactive substances and potential therapeutic applications. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in various solvents.
1-(m-Methylbenzyl)piperazine dihydrochloride falls under the category of substituted piperazines. Piperazines are known for their diverse biological activities, including effects on the central nervous system. This particular compound may exhibit properties similar to other benzylpiperazine derivatives, which have been studied for their stimulant and psychoactive effects .
The synthesis of 1-(m-Methylbenzyl)piperazine dihydrochloride typically involves the alkylation of piperazine with m-methylbenzyl chloride. This reaction can be facilitated by various methods, including:
A common synthetic route involves:
The yield and purity of the synthesized product can be enhanced by optimizing reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 1-(m-Methylbenzyl)piperazine dihydrochloride can be represented as follows:
1-(m-Methylbenzyl)piperazine dihydrochloride can participate in various chemical reactions due to the presence of functional groups:
The reactivity profile is influenced by the electron-donating characteristics of the m-methyl group, which enhances nucleophilicity at the nitrogen atoms. This property can be exploited in designing more complex molecular architectures.
The mechanism of action for 1-(m-Methylbenzyl)piperazine dihydrochloride is not fully elucidated but is believed to involve interaction with neurotransmitter systems. Piperazines generally exhibit activity at serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function.
Studies suggest that similar compounds may act as agonists or antagonists at specific receptor sites, potentially leading to stimulant or anxiolytic effects . Further pharmacological studies would be necessary to clarify its precise mechanism.
Relevant data from chemical databases confirm these properties, aiding researchers in handling and utilizing this compound effectively .
1-(m-Methylbenzyl)piperazine dihydrochloride has potential applications in:
Its structural attributes make it a candidate for further exploration in drug design, particularly concerning central nervous system activity and receptor modulation .
1-(m-Methylbenzyl)piperazine dihydrochloride (m-MBZP) belongs to the benzylpiperazine class of compounds characterized by a piperazine ring bound to an aromatic moiety via a methylene bridge. While direct binding data for m-MBZP is limited in the literature, its structural similarity to well-studied analogs like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) allows for robust pharmacological inference. Piperazine derivatives exhibit complex polypharmacology, interacting with multiple monoaminergic receptors and transporters [3] [7].
Benzylpiperazines demonstrate significant affinity for serotonin receptor subtypes, particularly 5-HT₂A and 5-HT₂B receptors. The meta-methyl substitution on the benzyl ring in m-MBZP likely influences its receptor interaction profile compared to unsubstituted BZP. Molecular modeling suggests that electron-donating methyl groups at the meta position enhance hydrophobic interactions within the orthosteric binding pocket of 5-HT₂A receptors, potentially increasing affinity [4]. Furthermore, m-MBZP shares the fundamental piperazine pharmacophore necessary for interaction with dopaminergic receptors. Studies on BZP indicate moderate affinity for dopamine D₂ and D₃ receptors (Kᵢ ~300-600 nM), acting primarily as an antagonist at these sites [3] [9]. The methyl substitution may alter steric hindrance, potentially modulating this antagonistic effect.
Table 1: Inferred Receptor Binding Profile of 1-(m-Methylbenzyl)piperazine Dihydrochloride
Receptor Type | Representative Subtype | Affinity Trend (vs. BZP) | Putative Functional Activity |
---|---|---|---|
Serotonergic | 5-HT₂A | ↑ (Moderate Increase) | Partial Agonist / Antagonist |
5-HT₂B | ↔ (Similar) | Agonist | |
5-HT₃ | ↔ (Similar) | Antagonist | |
Dopaminergic | D₂ | ↓ (Moderate Decrease) | Antagonist |
D₃ | ↓ (Moderate Decrease) | Antagonist | |
Adrenergic | α₂ | ↔ (Similar) | Antagonist |
Importantly, m-MBZP is predicted to act as an antagonist at α₂-adrenergic receptors, similar to BZP [3] [9]. This antagonism blocks inhibitory autoreceptors and heteroreceptors, leading to increased norepinephrine release and contributing to the overall stimulant effects characteristic of this compound class. The integrated effect of m-MBZP across these receptor systems underpins its complex neuropharmacology, distinct from its parent compound BZP and positional isomers.
The interaction of 1-(m-Methylbenzyl)piperazine dihydrochloride with monoamine transporters (SERT, DAT, NET) constitutes a primary mechanism for its neuropharmacological effects. Piperazine derivatives exhibit a spectrum of activities at these transporters, ranging from reuptake inhibition to substrate-type release promotion. Structure-activity relationship (SAR) studies position m-MBZP within the continuum between selective dopamine-releasing agents like amphetamine and dual dopamine/serotonin releasers like MDMA, albeit with lower potency [3] [9].
Evidence strongly suggests m-MBZP functions as a dopamine transporter (DAT) substrate, similar to BZP. This activity facilitates the reverse transport of dopamine (DA) from the cytosol into the synaptic cleft, elevating extracellular DA concentrations, particularly within the mesolimbic pathway and nucleus accumbens – key regions mediating reward and reinforcement. Studies using rat synaptosomes and microdialysis demonstrate that BZP induces efflux of the DAT substrate [³H]MPP⁺ (EC₅₀ ≈ 175 nM) and significantly increases in vivo extracellular DA [9]. The meta-methyl group of m-MBZP likely enhances lipophilicity compared to BZP, potentially improving blood-brain barrier penetration and altering the kinetics of DAT interaction. Computational models predict the methyl group engages in favorable van der Waals interactions within the DAT substrate binding pocket [4].
While m-MBZP exhibits weaker affinity for the serotonin transporter (SERT) compared to DAT, it retains significant functional activity. Its effects on SERT are mechanistically distinct from TFMPP, a potent 5-HT releaser (EC₅₀ ≈ 121 nM) [9]. m-MBZP likely acts primarily as a SERT reuptake inhibitor rather than a potent releaser. This mixed profile – DAT substrate activity coupled with SERT reuptake inhibition – contributes to a neurochemical signature that partially overlaps with, but is distinct from, both pure stimulants (e.g., amphetamine) and entactogens (e.g., MDMA). Furthermore, m-MBZP interacts with the norepinephrine transporter (NET), though typically with lower affinity than DAT. The NET inhibition contributes to peripheral sympathomimetic effects like increased heart rate and blood pressure [7].
Table 2: Monoamine Transporter Interactions of Piperazine Derivatives
Compound | DAT Activity (EC₅₀ or Kᵢ nM) | Primary DAT Action | SERT Activity (EC₅₀ or Kᵢ nM) | Primary SERT Action | NET Activity |
---|---|---|---|---|---|
m-MBZP (Inferred) | ~200-400 nM | Substrate (Releaser) | ~1000-3000 nM | Reuptake Inhibitor | Moderate Reuptake Inhib. |
BZP | 175 nM (MPP⁺ efflux) [9] | Substrate (Releaser) | >10,000 nM [9] | Weak Inhibitor/Releaser | Present [7] |
TFMPP | >10,000 nM [9] | Negligible | 121 nM (5-HT efflux) [9] | Substrate (Releaser) | Weak |
BZP+TFMPP | Synergistic DA release [9] | Releasing Complex | Synergistic 5-HT release [9] | Releasing Complex | Enhanced |
MDMA | 119 nM (MPP⁺ efflux) [9] | Substrate (Releaser) | 58 nM (5-HT efflux) [9] | Substrate (Releaser) | Substrate (Releaser) |
d-Amphetamine | 25 nM [9] | Substrate (Releaser) | >10,000 nM [9] | Negligible | Releaser (EC₅₀ ~7nM) [9] |
A critical aspect is the potential for synergism. Combining piperazine derivatives with differing transporter selectivity profiles (e.g., BZP + TFMPP) produces marked synergistic elevations in extracellular DA and 5-HT, mimicking MDMA's neurochemical profile more effectively than either compound alone [9]. While direct data on m-MBZP combinations is scarce, its DAT substrate activity positions it to potentially synergize with selective SERT releasers like TFMPP or mCPP.
The neuropharmacological profile of 1-(m-Methylbenzyl)piperazine dihydrochloride is critically shaped by the position (meta) and nature (methyl group) of its aromatic substituent relative to other piperazine derivatives. SAR analyses reveal that modifications to the benzyl ring profoundly influence receptor binding, transporter selectivity, functional efficacy, and metabolic stability [3] [4] [7].
Positional Isomerism (Ortho, Meta, Para): The location of the methyl group on the benzyl ring significantly impacts target engagement. Compared to para-methylbenzylpiperazine (p-MBZP), the meta-substituted isomer (m-MBZP) is predicted to exhibit higher affinity for 5-HT₂A receptors due to better steric accommodation within the binding pocket. Ortho-substituted derivatives (o-MBZP) often show reduced potency at DAT, attributed to steric hindrance limiting optimal interaction with the substrate binding site. Furthermore, meta-substitution generally confers greater metabolic stability against oxidative deamination compared to para-substitution, as the para position is more susceptible to cytochrome P450-mediated hydroxylation (e.g., CYP2D6), a primary metabolic pathway for BZP [7].
Nature of the Aromatic Substituent: Replacing the methyl group in m-MBZP with electron-withdrawing groups fundamentally alters its pharmacology. For instance:
Computational approaches provide crucial insights into the molecular determinants governing the interaction between 1-(m-Methylbenzyl)piperazine dihydrochloride and its primary targets, primarily the monoamine transporters (DAT, SERT) and serotonin receptors (5-HT₂A, 5-HT₂B). These models bridge structural features with observed functional profiles [1] [4].
Dopamine Transporter (DAT) Substrate Binding: Molecular docking simulations position m-MBZP within the central binding site (S1 site) of DAT, overlapping with the binding poses of cocaine and other piperazine substrates like BZP. The protonated piperazine nitrogen forms a critical salt bridge with the conserved aspartate residue (Asp79 in hDAT) deep within the binding pocket. This ionic interaction anchors the molecule. The benzyl ring occupies a hydrophobic sub-pocket lined by residues like Phe76, Val152, and Phe320. The meta-methyl group protrudes towards a relatively spacious region near Val152, allowing favorable hydrophobic contacts without significant steric clash. This is consistent with its DAT substrate activity. Crucially, molecular dynamics simulations suggest m-MBZP binding stabilizes the transporter in an outward-open conformation, a prerequisite for reverse transport (efflux) of dopamine, explaining its releasing mechanism [4].
Serotonin Transporter (SERT) Interaction (Reuptake Inhibition): Docking of m-MBZP into SERT reveals a distinct binding mode compared to DAT, correlating with its weaker affinity and primary reuptake inhibition profile. While the protonated piperazine nitrogen still interacts with the analogous aspartate (Asp98 in hSERT), the overall pose is shifted. The benzyl ring, particularly with the meta-methyl substituent, extends towards a sub-pocket lined by Ile172, Tyr176, and Phe341. The methyl group may engage in subtle hydrophobic interactions within this region. However, the binding pose appears less optimal for inducing the conformational changes necessary for robust serotonin efflux compared to substrates like TFMPP or MDMA. This supports the classification of m-MBZP primarily as a SERT reuptake inhibitor rather than a potent releaser [4] [9].
Serotonin 5-HT₂A Receptor Binding: Homology modeling based on recent 5-HT₂A receptor structures (e.g., PDB: 6WGT) followed by docking predicts how m-MBZP interacts with this key receptor. The ligand is predicted to bind within the canonical orthosteric binding pocket (OBP), located between transmembrane helices 3, 5, 6, and 7. The protonated piperazine nitrogen forms a salt bridge with the highly conserved Asp155 (TM3). The benzyl ring engages in π-π stacking or hydrophobic interactions with residues like Phe339 (TM6) and Phe340 (TM6). The meta-methyl group is oriented towards a hydrophobic region near Val156 (TM3) and Ala239 (TM5). This interaction pattern, particularly the engagement with Asp155 and the hydrophobic residues, is characteristic of both agonists and antagonists at 5-HT₂A. Functional assays are needed to definitively assign efficacy, but the binding pose suggests partial agonism or antagonism, typical of many piperazines [1] [4].
Sigma-1 Receptor (σ1R) Affinity Considerations: Some piperazine derivatives, particularly those with specific hydrophobic domain substitutions, exhibit significant affinity for σ1R, a chaperone protein implicated in pain modulation and neurotransmitter regulation. Studies on benzylpiperazine-based σ1R antagonists (e.g., compound 15 with Ki σ1 = 1.6 nM) show that bulky hydrophobic groups (like cyclohexyl) attached via a propionyl linker to the piperazine nitrogen dramatically enhance σ1R affinity and selectivity over σ2R/TMEM97 [1]. While m-MBZP lacks such extended hydrophobic domains, its benzyl group with the meta-methyl substituent might confer weak-to-moderate σ1R binding. Docking into the σ1R crystal structure (e.g., PDB: 5HK1) could assess this potential interaction, which might contribute to subtle neuromodulatory effects distinct from its primary monoaminergic actions.
Table 3: Summary of Key In Silico Predicted Interactions for 1-(m-Methylbenzyl)piperazine Dihydrochloride
Target Protein | Key Anchoring Interaction | Major Hydrophobic Interactions | Role of meta-Methyl Group | Predicted Functional Consequence |
---|---|---|---|---|
DAT (S1 Site) | Salt Bridge: Piperazine N⁺ - Asp79 | Phe76, Val152, Phe320, Ala117 | Favorable VdW in Val152 region | Substrate Binding → DA Efflux |
SERT | Salt Bridge: Piperazine N⁺ - Asp98 | Tyr95, Ile172, Tyr176, Phe341 | Subtle hydrophobic contact near Ile172/Tyr176 | Reuptake Inhibition (Weak) |
5-HT₂A (OBP) | Salt Bridge: Piperazine N⁺ - Asp155 | Phe339, Phe340, Val156, Ala239 | Hydrophobic contact near Val156/Ala239 | Partial Agonism / Antagonism |
σ1R (If bound) | (Potential) Piperazine N - Glu172 | Hydrophobic Pocket B (e.g., Leu105, Val162) | Increased hydrophobic contact in Pocket B | Weak Allosteric Modulation (Inferred) |
These computational models provide a structural rationale for the observed and inferred neuropharmacology of m-MBZP, highlighting how its specific chemical structure dictates target engagement and functional outcomes compared to related piperazines and classic psychostimulants.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0